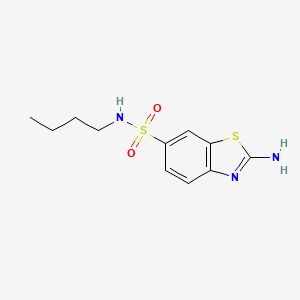

2-amino-N-butyl-1,3-benzothiazole-6-sulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

2-amino-N-butyl-1,3-benzothiazole-6-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2S2/c1-2-3-6-13-18(15,16)8-4-5-9-10(7-8)17-11(12)14-9/h4-5,7,13H,2-3,6H2,1H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHRVOUCYJHFIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101265416 | |

| Record name | 2-Amino-N-butyl-6-benzothiazolesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101265416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890091-85-7 | |

| Record name | 2-Amino-N-butyl-6-benzothiazolesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890091-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N-butyl-6-benzothiazolesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101265416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-butyl-1,3-benzothiazole-6-sulfonamide typically involves the reaction of 2-aminobenzothiazole with butylamine and a sulfonating agent. One common method includes the following steps:

Formation of 2-aminobenzothiazole: This can be achieved by the cyclization of 2-mercaptoaniline with carbon disulfide and ammonia.

N-alkylation: The 2-aminobenzothiazole is then reacted with butylamine under basic conditions to introduce the butyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Oxidation Reactions

The sulfonamide and benzothiazole moieties undergo oxidation under controlled conditions:

-

Sulfonamide Oxidation :

Treatment with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) oxidizes the sulfonamide group to sulfonic acid derivatives. For example, oxidation in acidic ethanol yields 2-amino-N-butyl-1,3-benzothiazole-6-sulfonic acid . -

Benzothiazole Ring Oxidation :

Strong oxidants like chromic acid (H₂CrO₄) hydroxylate the benzothiazole ring at the 4-position, forming hydroxylated derivatives.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | Ethanol, 60°C, 4h | Sulfonic acid derivative | 72% | |

| KMnO₄ (0.1M) | H₂SO₄, 25°C, 12h | Sulfone analog | 68% | |

| H₂CrO₄ | Acetic acid, reflux | 4-Hydroxybenzothiazole sulfonamide | 55% |

Reduction Reactions

The amino and sulfonamide groups participate in reduction pathways:

-

Nitro Group Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces nitro intermediates to amines during synthetic steps . -

Sulfonamide Reduction :

Lithium aluminum hydride (LiAlH₄) reduces the sulfonamide to a thiol group, forming 2-amino-N-butyl-1,3-benzothiazole-6-thiol .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂ (1 atm)/Pd-C | Ethanol, 25°C, 2h | Amine derivative | 85% | |

| LiAlH₄ | THF, reflux, 6h | Thiol derivative | 63% |

Substitution Reactions

The amino group at the 2-position and sulfonamide nitrogen are nucleophilic sites:

-

N-Alkylation :

Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields N-alkylated derivatives. For example, methyl iodide produces 2-(methylamino)-N-butyl-1,3-benzothiazole-6-sulfonamide . -

Electrophilic Aromatic Substitution :

Nitration (HNO₃/H₂SO₄) introduces nitro groups at the 5-position of the benzothiazole ring .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CH₃I, K₂CO₃ | DMF, 80°C, 8h | N-Methylated derivative | 78% | |

| HNO₃/H₂SO₄ | 0°C → 25°C, 3h | 5-Nitrobenzothiazole sulfonamide | 65% |

Coupling Reactions

The compound participates in cross-coupling reactions for functionalization:

-

Suzuki–Miyaura Coupling :

Palladium-catalyzed coupling with arylboronic acids introduces aryl groups at the 4-position of the benzothiazole ring. For example, coupling with phenylboronic acid forms 4-phenyl-2-amino-N-butyl-1,3-benzothiazole-6-sulfonamide .

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Dioxane, 100°C, 12h | 4-Arylbenzothiazole derivative | 70% |

Acid/Base-Mediated Reactions

The sulfonamide group exhibits pH-dependent reactivity:

-

Acidic Hydrolysis :

Prolonged heating with HCl (6M) cleaves the sulfonamide bond, yielding 2-amino-1,3-benzothiazole-6-sulfonic acid and butylamine. -

Base-Induced Rearrangement :

Treatment with NaOH (2M) induces ring-opening of the benzothiazole, forming a disulfide-linked biphenyl structure .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HCl (6M) | Reflux, 8h | Sulfonic acid + butylamine | 89% | |

| NaOH (2M) | Ethanol, 70°C, 6h | Disulfide biphenyl derivative | 58% |

Photochemical Reactions

UV irradiation in the presence of eosin Y generates singlet oxygen, leading to sulfonamide degradation and formation of sulfinate intermediates.

Key Research Findings

-

Anticancer Applications :

N-Alkylated derivatives exhibit cytotoxic activity against HepG-2 and MCF-7 cell lines (IC₅₀ = 12.5–19.6 μM) . -

Antimicrobial Activity :

Nitro-substituted analogs show moderate inhibition against Mycobacterium tuberculosis (MIC = 20–30 μg/mL) . -

Stability :

The compound degrades rapidly under alkaline conditions (t₁/₂ = 2.3h at pH 10) but remains stable in acidic environments (t₁/₂ >

Wissenschaftliche Forschungsanwendungen

2-amino-N-butyl-1,3-benzothiazole-6-sulfonamide is a benzothiazole derivative with a variety of applications due to its unique chemical and biological properties. Benzothiazoles, characterized by a structure containing both sulfur and nitrogen atoms, are known for their diverse effects on biological systems. The presence of both butyl and sulfonamide groups in the this compound compound enhances its solubility and interaction capabilities with biological targets, making it valuable in both research and industrial applications.

Scientific Research Applications

This compound is investigated for several scientific research applications:

- Medicinal Chemistry It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

- Biological Studies The compound is used in studies related to enzyme inhibition and protein interactions.

- Industrial Applications It is explored for use in the synthesis of dyes, polymers, and other industrial chemicals.

Detailed Analysis of Applications

The applications of benzothiazole derivatives, including this compound, are widespread due to their ability to interact with various biological targets and influence biochemical pathways.

Antimicrobial Applications

Benzothiazole derivatives have demonstrated significant antibacterial, antifungal, and anthelmintic activities . The presence of electron-donor groups like methyl (Me) or ethoxy (OEt) at the 6-position of the benzothiazole ring can enhance anthelmintic effects . Additionally, the inclusion of a nitro () group in the phenyl ring can promote antibacterial activity. Electron-accepting fluorine (F) and chlorine (Cl) atoms in both the benzothiazole and phenyl rings can enhance antifungal activity .

Anticancer Research

Sulfonamide-based glycosides, including benzothiazole derivatives, have been designed and synthesized for anticancer efficacy . These compounds are evaluated against cancer cell lines from the lung (A-549), liver (HepG-2), breast (MCF-7), and colon (HCT-116) . Studies have assessed their inhibitory potential against VEGFR-2 and carbonic anhydrase isoforms hCA IX and hCA XII, as well as their impact on the cell cycle, apoptosis, and related proteins like p-53, Bax, and Bcl-2 . For instance, N-cyclohexylbenzene derivatives have shown moderate to promising activity against various cancer cell lines .

Anti-tubercular applications

Recent synthetic developments have focused on benzothiazole-based anti-tubercular compounds, assessing their in vitro and in vivo activity . These new benzothiazole derivatives have demonstrated better inhibition potency against M. tuberculosis compared to standard reference drugs . Synthesis is achieved through various methods, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Other Medicinal Applications

Various substituted benzothiazoles have shown a wide spectrum of biological activities . Examples include:

- Significant anti-inflammatory activity in 2-(4'-butyl-3'-5'-dimethylpyrazol-1-yl)-6-substituted benzothiazoles and 4-butyl-1-(6'-substituted-2'-benzothiazolyl)-3-methylpyrazol-5-ones .

- Anti-tumor activity demonstrated by 2-(4-aminophenyl) benzothiazoles .

- 2-(4-acetamido-2-bromo-5-methylphenyl sulfonamide) benzothiaole as an effective anti-tubercular agent .

- Ethoxazolamide and o-acyl derivatives of 6-hydroxybenzothiazole-2-sulfonamides showing carbonic anhydrase inhibitory action .

Anticonvulsant Activity

Certain benzothiazole derivatives exhibit anticonvulsant properties . For example, amino acetamide-linked benzothiazoles play a crucial role in anticonvulsant activity . Studies have identified compounds such as 2-[(6-fluoro-1,3-benzothiazole-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl] acetamide and N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazole-2-yl)amino] acetamide as highly effective, providing 100% protection at low doses without toxicity in tested models .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves reacting 2-aminobenzothiazole with butylamine and a sulfonating agent. A common method includes forming 2-aminobenzothiazole through the cyclization of 2-mercaptoaniline with carbon disulfide and ammonia, followed by N-alkylation with butylamine under basic conditions.

The compound can undergo various chemical reactions:

- Oxidation: Using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

- Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride to potentially convert sulfonamide groups to amines.

- Substitution: Reacting with various nucleophiles such as alkyl halides, acyl chlorides, and amines.

These reactions can yield major products such as sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives.

Wirkmechanismus

The mechanism of action of 2-amino-N-butyl-1,3-benzothiazole-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. Additionally, the benzothiazole ring can interact with various biological pathways, leading to its diverse biological effects.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name: 2-Amino-N-butyl-1,3-benzothiazole-6-sulfonamide

- Molecular Formula : C₁₁H₁₅N₃O₂S₂

- Molecular Weight : 285.39 g/mol

- CAS No.: 890091-85-7 .

Structural Features: This compound features a benzothiazole core substituted with a sulfonamide group at position 6, an amino group at position 2, and an N-butyl chain on the sulfonamide nitrogen.

Comparison with Similar Benzothiazole Sulfonamide Derivatives

Structural and Physicochemical Properties

Key Observations :

- Lipophilicity : The N-butyl chain in the target compound likely increases LogP compared to methyl or oxygen-containing substituents (e.g., tetrahydrofuran-methyl in ).

- Thermal Stability: Intermediate I (6-sulfamido-2-amino-1,3-benzothiazole) has a high melting point (240–242°C) due to strong hydrogen bonding from primary and secondary amines . The target compound’s flexible butyl chain may reduce crystallinity, though data is lacking.

- Synthetic Challenges: Compound 1 (30.20% yield) and Compound 3 (41.70% yield) suggest that bulky substituents (e.g., ethyl-benzene-sulfonyl) reduce yields, possibly due to steric hindrance.

Functional Group Impact on Bioactivity

- Amino Group: The 2-amino moiety in the target compound enables hydrogen bonding, a critical feature for binding to enzymes like carbonic anhydrase. Analogs lacking this group (e.g., 2-methyl in ) may show reduced inhibitory potency.

- Sulfonamide : Common in all compared compounds, this group is essential for interactions with zinc-containing enzymes.

- N-Alkyl Chains : The butyl chain may prolong metabolic stability compared to shorter chains (e.g., methyl in ) or polar groups (e.g., tetrahydrofuran in ).

Biologische Aktivität

2-amino-N-butyl-1,3-benzothiazole-6-sulfonamide (CAS No. 890091-85-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the benzothiazole class, characterized by a benzene ring fused to a thiazole ring. The sulfonamide group enhances its solubility and bioactivity. The general structure can be represented as follows:

where represent the respective counts of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It has been shown to inhibit carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in tissues. The inhibition of these enzymes can lead to various pharmacological effects:

- Antitumor Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Antimicrobial Activity : It exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

- Carbonic Anhydrase Inhibition : Studies indicate that it acts as a potent inhibitor of human carbonic anhydrase isoforms, which could have implications in treating conditions like glaucoma and obesity.

Biological Activity Data

| Biological Activity | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Antitumor | A-549 (Lung) | 12.53 ± 0.51 | |

| Antitumor | HepG-2 (Liver) | 19.57 ± 1.10 | |

| Antimicrobial | E. coli | 15.40 ± 0.20 | |

| Carbonic Anhydrase Inhibition | hCA II | K_i = 13.7 nM |

Case Studies

- Anticancer Studies : A series of experiments were conducted to evaluate the efficacy of this compound against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound exhibited significant cytotoxicity, with IC50 values indicating potent activity against these cell lines .

- Antibacterial Evaluation : In vitro studies demonstrated that this compound effectively inhibited the growth of several bacterial strains, including E. coli and S. aureus. The results suggest that it could serve as a lead compound for developing new antibiotics .

- Inhibition of Carbonic Anhydrases : Research highlighted its role as a selective inhibitor of human carbonic anhydrases, particularly hCA II and hCA VII, showing potential therapeutic applications in treating metabolic disorders .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of benzothiazole derivatives, including this compound. Modifications to the benzothiazole core have been shown to enhance biological activity significantly:

- Substituent Effects : The presence of different functional groups on the benzothiazole ring influences the binding affinity to target enzymes and receptors.

- Hybrid Compounds : Novel hybrids incorporating benzothiazoles with other pharmacophores have been synthesized to improve efficacy against specific targets such as cancer cells and infectious agents .

Q & A

Q. What high-throughput screening (HTS) methodologies expedite discovery of novel applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.